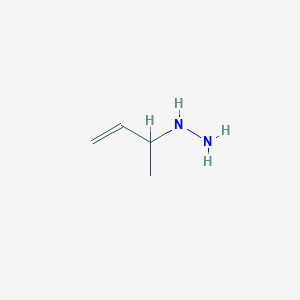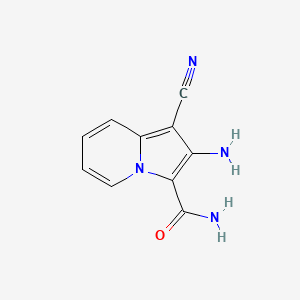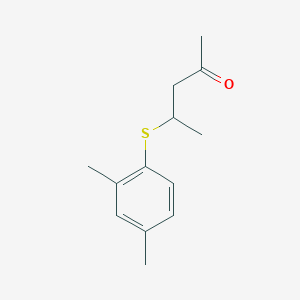
8-Ethoxy-3-nitroquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by its molecular formula C11H10N2O4 and a molecular weight of 234.2 . The presence of both nitro and ethoxy groups on the quinoline ring contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethoxy-3-nitroquinolin-4-ol typically involves the nitration of 8-ethoxyquinoline followed by the introduction of a hydroxyl group at the 4-position. One common method includes:
Nitration: The nitration of 8-ethoxyquinoline can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches such as solvent-free reactions and the use of recyclable catalysts are being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
8-Ethoxy-3-nitroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Tin(II) chloride, hydrochloric acid.
Major Products Formed
Reduction: 8-Ethoxy-3-aminoquinolin-4-ol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Ethoxy-3-nitroquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-Ethoxy-3-nitroquinolin-4-ol involves its interaction with various molecular targets:
Antimicrobial Activity: The compound may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of bacterial DNA replication and cell death.
Anticancer Activity: It may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and antifungal properties.
8-Methoxyquinoline: Used in the synthesis of various pharmaceuticals.
8-Chloroquinoline: Investigated for its potential antimalarial activity.
Uniqueness
8-Ethoxy-3-nitroquinolin-4-ol stands out due to the presence of both nitro and ethoxy groups, which confer unique chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications .
Propiedades
Fórmula molecular |
C11H10N2O4 |
|---|---|
Peso molecular |
234.21 g/mol |
Nombre IUPAC |
8-ethoxy-3-nitro-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10N2O4/c1-2-17-9-5-3-4-7-10(9)12-6-8(11(7)14)13(15)16/h3-6H,2H2,1H3,(H,12,14) |
Clave InChI |
FQROIPOADLAWHW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC2=C1NC=C(C2=O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


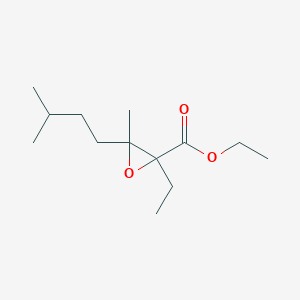
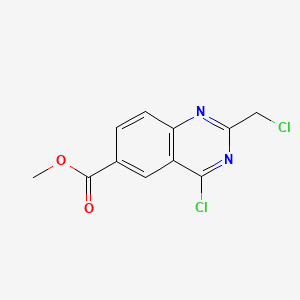

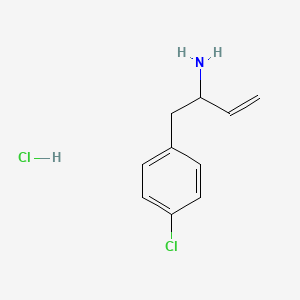
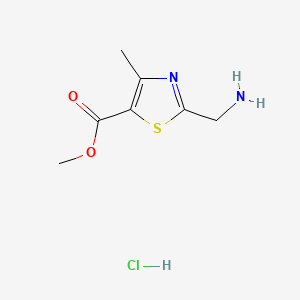


![(1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13496156.png)
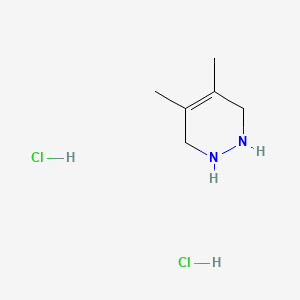
![(1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride](/img/structure/B13496165.png)
![5-[(3-Amino-2-hydroxy-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13496168.png)
